Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate
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Overview
Description
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a cyclohexane ring substituted with benzyl and tert-butyl carbamate groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate typically involves the reaction of (1S,3S)-cyclohexane-1,3-diamine with benzyl chloroformate and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide or tert-butyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate involves the formation of stable carbamate bonds with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under specific conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate
- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Uniqueness
Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)dicarbamate is unique due to its dual protecting groups, which offer greater versatility in synthetic applications. The presence of both benzyl and tert-butyl groups allows for selective deprotection under different conditions, making it a valuable tool in complex organic synthesis.
Properties
IUPAC Name |
benzyl N-[(1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCJCRHCNGJQOY-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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